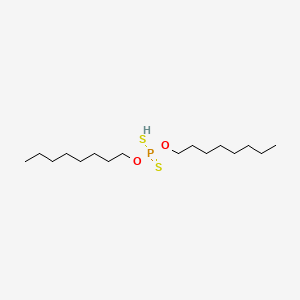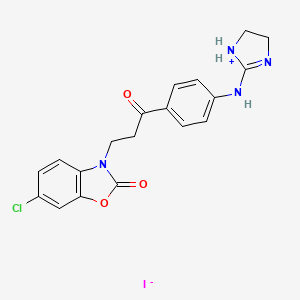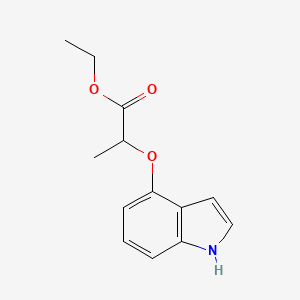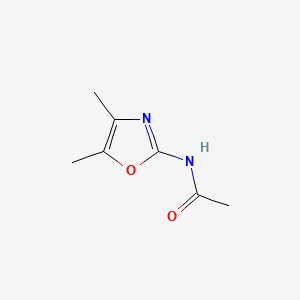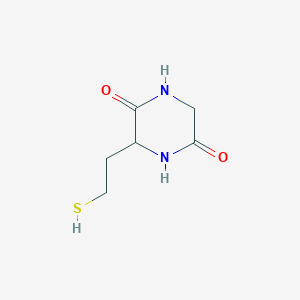
3-(2-Sulfanylethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction. This reaction allows for the efficient construction of the piperazine-2,5-dione core by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including trimethylsilyl trifluoromethane sulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Sulfanylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The sulfanylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine-2,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Sulfanylethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Sulfanylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to interact with anticancer target proteins such as the human androgen receptor and epidermal growth factor receptor 2 (HER2) . These interactions can disrupt the normal function of these proteins, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(2-Sulfanylethyl)piperazine-2,5-dione can be compared with other cyclic dipeptides and piperazine derivatives:
Cyclo(Gly-Gly): A simpler cyclic dipeptide with glycine residues, lacking the sulfanylethyl group.
Cyclo(L-HomoCySH-L-HomoCySH): A similar compound with two sulfanylethyl groups, which may exhibit different biological activities.
Phenylahistin: A piperazine-2,5-dione derivative with potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
28147-70-8 |
|---|---|
Molekularformel |
C6H10N2O2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
3-(2-sulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9) |
InChI-Schlüssel |
BXRKUUUJRQQYAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(C(=O)N1)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)

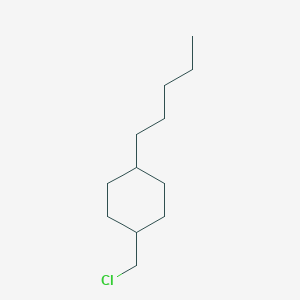
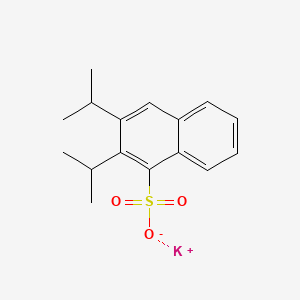
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
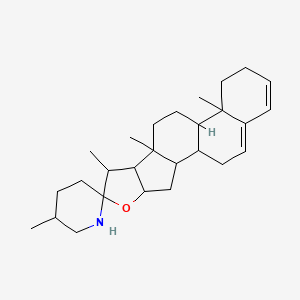
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
